3,3-Difluoroazetidine-1-carbonyl chloride
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Overview
Description
3,3-Difluoroazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H4ClF2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidine-1-carbonyl chloride typically involves the reaction of 3,3-difluoroazetidine with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition and ensure high yield. The general reaction scheme is as follows:
3,3-Difluoroazetidine+Thionyl Chloride→3,3-Difluoroazetidine-1-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and advanced reaction vessels to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-difluoroazetidine-1-carboxylic acid.
Reduction: It can be reduced to 3,3-difluoroazetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives.
Hydrolysis: 3,3-Difluoroazetidine-1-carboxylic acid.
Reduction: 3,3-Difluoroazetidine.
Scientific Research Applications
3,3-Difluoroazetidine-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine-1-carbonyl chloride involves its reactivity with various nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the 3,3-difluoroazetidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: A precursor to 3,3-Difluoroazetidine-1-carbonyl chloride, used in similar applications.
Azetidine-1-carbonyl chloride: Lacks the fluorine atoms, resulting in different reactivity and properties.
3-Fluoroazetidine-1-carbonyl chloride: Contains only one fluorine atom, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the azetidine ring. This fluorination enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds. The dual fluorination also imparts unique electronic properties, which can be advantageous in various applications .
Properties
IUPAC Name |
3,3-difluoroazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF2NO/c5-3(9)8-1-4(6,7)2-8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMXKYNSGBXLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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